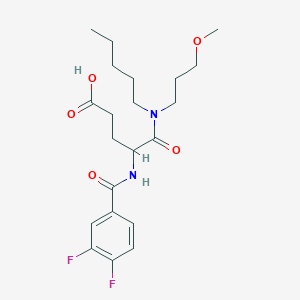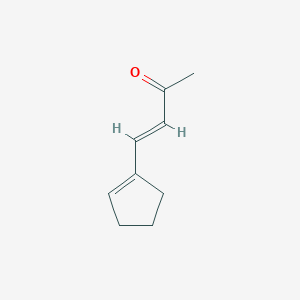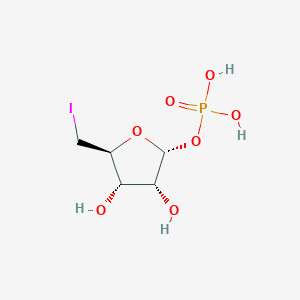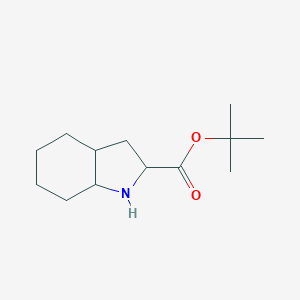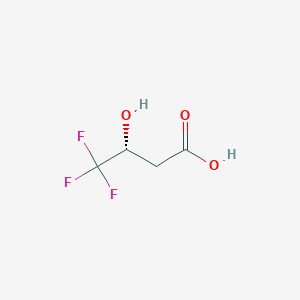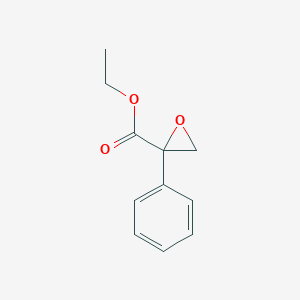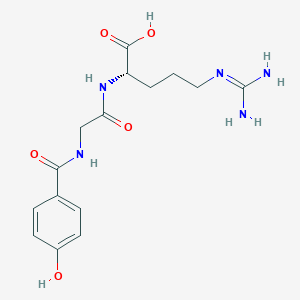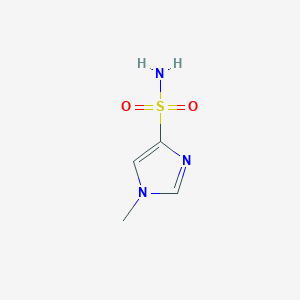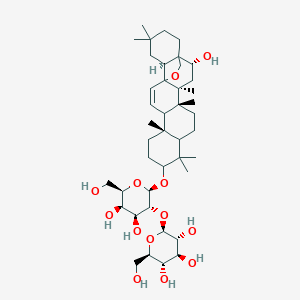![molecular formula C24H18ClN5O2 B034979 2-(2-chloroindolo[2,3-b]quinoxalin-6-yl)-N'-[(1E)-1-(6-oxocyclohexa-2,4-dien-1-ylidene)ethyl]acetohydrazide CAS No. 109322-06-7](/img/structure/B34979.png)
2-(2-chloroindolo[2,3-b]quinoxalin-6-yl)-N'-[(1E)-1-(6-oxocyclohexa-2,4-dien-1-ylidene)ethyl]acetohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-chloroindolo[2,3-b]quinoxalin-6-yl)-N'-[(1E)-1-(6-oxocyclohexa-2,4-dien-1-ylidene)ethyl]acetohydrazide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of quinoxaline derivatives, which have been extensively studied for their pharmacological properties.
Mécanisme D'action
The exact mechanism of action of 2-(2-chloroindolo[2,3-b]quinoxalin-6-yl)-N'-[(1E)-1-(6-oxocyclohexa-2,4-dien-1-ylidene)ethyl]acetohydrazide is not fully understood. However, it is believed to exert its pharmacological effects by targeting various molecular pathways involved in inflammation, cancer, and microbial infections.
Effets Biochimiques Et Physiologiques
2-(2-chloroindolo[2,3-b]quinoxalin-6-yl)-N'-[(1E)-1-(6-oxocyclohexa-2,4-dien-1-ylidene)ethyl]acetohydrazide has been shown to exhibit significant biochemical and physiological effects. It has been reported to inhibit the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). Moreover, it has been shown to induce apoptosis in cancer cells and inhibit the growth of various microbial pathogens.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-(2-chloroindolo[2,3-b]quinoxalin-6-yl)-N'-[(1E)-1-(6-oxocyclohexa-2,4-dien-1-ylidene)ethyl]acetohydrazide in lab experiments include its potent pharmacological properties, which make it an attractive candidate for drug development. However, the limitations include its relatively complex synthesis method and the limited availability of the compound.
Orientations Futures
There are several future directions for research on 2-(2-chloroindolo[2,3-b]quinoxalin-6-yl)-N'-[(1E)-1-(6-oxocyclohexa-2,4-dien-1-ylidene)ethyl]acetohydrazide. These include further elucidation of its mechanism of action, optimization of its synthesis method, and exploration of its potential applications in various fields of medicine, including cancer therapy and infectious disease treatment. Additionally, the development of novel derivatives of this compound may lead to the discovery of more potent and selective pharmacological agents.
Méthodes De Synthèse
The synthesis of 2-(2-chloroindolo[2,3-b]quinoxalin-6-yl)-N'-[(1E)-1-(6-oxocyclohexa-2,4-dien-1-ylidene)ethyl]acetohydrazide involves the reaction between 2-chloro-3-nitroquinoxaline and indole-2-carboxaldehyde to form 2-(2-chloroindolo[2,3-b]quinoxalin-6-yl)acetaldehyde. This intermediate is then reacted with N'-[(1E)-1-(6-oxocyclohexa-2,4-dien-1-ylidene)ethyl]acetohydrazide to obtain the final product.
Applications De Recherche Scientifique
2-(2-chloroindolo[2,3-b]quinoxalin-6-yl)-N'-[(1E)-1-(6-oxocyclohexa-2,4-dien-1-ylidene)ethyl]acetohydrazide has been studied for its potential therapeutic applications in various fields of medicine. It has been shown to possess anti-inflammatory, anti-cancer, and anti-microbial properties.
Propriétés
Numéro CAS |
109322-06-7 |
|---|---|
Nom du produit |
2-(2-chloroindolo[2,3-b]quinoxalin-6-yl)-N'-[(1E)-1-(6-oxocyclohexa-2,4-dien-1-ylidene)ethyl]acetohydrazide |
Formule moléculaire |
C24H18ClN5O2 |
Poids moléculaire |
443.9 g/mol |
Nom IUPAC |
2-(2-chloroindolo[2,3-b]quinoxalin-6-yl)-N-[(E)-1-(2-hydroxyphenyl)ethylideneamino]acetamide |
InChI |
InChI=1S/C24H18ClN5O2/c1-14(16-6-3-5-9-21(16)31)28-29-22(32)13-30-20-8-4-2-7-17(20)23-24(30)27-18-11-10-15(25)12-19(18)26-23/h2-12,31H,13H2,1H3,(H,29,32)/b28-14+ |
Clé InChI |
FTOUOCIEHKOUIS-JQIJEIRASA-N |
SMILES isomérique |
C/C(=C\1/C=CC=CC1=O)/NNC(=O)CN2C3=CC=CC=C3C4=NC5=C(C=CC(=C5)Cl)N=C42 |
SMILES |
CC(=NNC(=O)CN1C2=CC=CC=C2C3=NC4=C(C=CC(=C4)Cl)N=C31)C5=CC=CC=C5O |
SMILES canonique |
CC(=C1C=CC=CC1=O)NNC(=O)CN2C3=CC=CC=C3C4=NC5=C(C=CC(=C5)Cl)N=C42 |
Synonymes |
2-Chloro-6H-indolo(2,3-b)quinoxaline-6-acetic acid (1-(2-hydroxyphenyl )ethylidene)hydrazide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



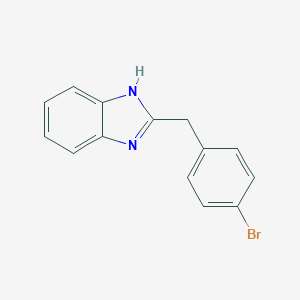
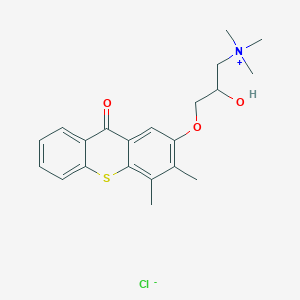
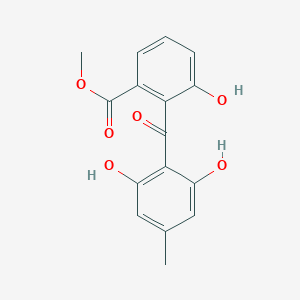
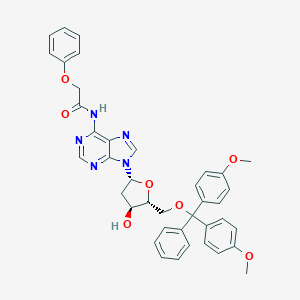
![Pyrido[2,3-e]pyrrolo[1,2-a]pyrazin-6(5H)-one](/img/structure/B34905.png)
